2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate

Analgesic screening NSAID comparator phenylalkanoic acid esters

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate (CAS 61147-38-4, molecular formula C22H37NO3, MW 363.53 g/mol) is a synthetic phenylalkanoic acid ester that covalently couples the anti-inflammatory pharmacophore of butibufen (2-(4-isobutylphenyl)butyric acid) with a diethylaminoethoxyethyl ester moiety characteristic of centrally-acting antitussive agents such as butamirate and oxeladin. Designated as HH 10 120 in the primary patent literature, this compound was developed as a particularly preferred embodiment within a series of substituted phenylalkanoic compounds claimed to possess satisfactory anti-inflammatory, antitussive, analgesic, and antipyretic activity while showing substantially no undesirable side effects.

Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
CAS No. 61147-38-4
Cat. No. B12690366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate
CAS61147-38-4
Molecular FormulaC22H37NO3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)CC(C)C)C(=O)OCCOCCN(CC)CC
InChIInChI=1S/C22H37NO3/c1-6-21(20-11-9-19(10-12-20)17-18(4)5)22(24)26-16-15-25-14-13-23(7-2)8-3/h9-12,18,21H,6-8,13-17H2,1-5H3
InChIKeyIWCUIKPFNBGDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate (CAS 61147-38-4): A Dual-Action Phenylalkanoic Ester for Multi-Target Pharmacological Research


2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate (CAS 61147-38-4, molecular formula C22H37NO3, MW 363.53 g/mol) is a synthetic phenylalkanoic acid ester that covalently couples the anti-inflammatory pharmacophore of butibufen (2-(4-isobutylphenyl)butyric acid) with a diethylaminoethoxyethyl ester moiety characteristic of centrally-acting antitussive agents such as butamirate and oxeladin [1]. Designated as HH 10 120 in the primary patent literature, this compound was developed as a particularly preferred embodiment within a series of substituted phenylalkanoic compounds claimed to possess satisfactory anti-inflammatory, antitussive, analgesic, and antipyretic activity while showing substantially no undesirable side effects [2]. The parent acid, butibufen (CAS 55837-18-8), is a known non-steroidal anti-inflammatory cyclooxygenase inhibitor that was investigated for osteoarthritis and rheumatoid arthritis and marketed under the tradenames Mijal and Butilopan before eventual withdrawal [3]. The target ester represents a deliberate molecular hybridization strategy: the 4-isobutylphenyl group provides COX inhibition, while the basic diethylaminoethoxyethyl side chain confers central nervous system penetration and antitussive pharmacology absent in conventional NSAIDs.

Why Ibuprofen, Butamirate, or Butibufen Cannot Substitute for 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate in Multi-Endpoint Pharmacological Studies


The target compound occupies a unique position at the intersection of two distinct pharmacological classes — non-steroidal anti-inflammatory drugs (NSAIDs) and centrally-acting non-opioid antitussives — that are not simultaneously addressed by any single commercially available comparator. Ibuprofen, while structurally related through its 4-isobutylphenyl group, lacks the diethylaminoethoxyethyl ester side chain and consequently possesses no antitussive activity [1]. Butamirate citrate and oxeladin citrate provide antitussive efficacy through the same ester moiety but employ a simpler phenylbutyrate or diethylphenylacetate acid component, yielding substantially weaker anti-inflammatory and analgesic potency [2]. The free acid butibufen lacks the basic ester moiety required for central antitussive action and, as a carboxylic acid NSAID, carries a higher risk of gastric irritation upon repeated dosing [3]. Direct substitution with any single comparator therefore results in loss of at least two of the four therapeutic dimensions (analgesic, anti-inflammatory, antipyretic, antitussive) that the target compound simultaneously delivers in a single molecular entity, as demonstrated by the multi-assay comparative pharmacology tables in the foundational patent literature [1]. This multi-target profile is not additive but integrative — the ester linkage is hydrolytically cleavable in vivo, potentially generating both an active NSAID metabolite and a centrally-active antitussive fragment from a single administered dose.

Quantitative Differentiation Evidence for 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate (CAS 61147-38-4) Against Closest Structural and Functional Analogs


Analgesic Potency: 6-Fold Superiority Over Ibuprofen in the Stretch-Spasm Assay (Subcutaneous)

In the Stretch-Spasm Test (Witkin et al., 1961), a standard preclinical assay for visceral analgesic activity employing phenylbenzoquinone-induced writhing in rodents, the diethylaminoethoxyethyl ester of 2-(4-isobutylphenyl)butyric acid (HH 10 120) achieved a relative potency value of 6, compared to a value of 1 for ibuprofen administered via the same subcutaneous route [1]. According to the patent's explicit interpretive framework, 'the number six, when compared to the number one clearly means that one compound may be six times more effective than another compound when tested under the same conditions' [1]. In the Hot-Plate Test (sc), both compounds showed equivalent potency (value = 1), and in the Tailburning Test (sc), HH 10 120 was twice as potent (value = 2 vs. ibuprofen = 1) [1]. This visceral-selective analgesic superiority distinguishes the target compound from ibuprofen in models relevant to inflammatory and post-surgical pain research.

Analgesic screening NSAID comparator phenylalkanoic acid esters preclinical pain models

Multi-Target Pharmacological Breadth: Simultaneous Analgesic, Anti-Inflammatory, Antipyretic, and Antitussive Activity in a Single Molecule

HH 10 120 was simultaneously tested across eight distinct pharmacological assays spanning four therapeutic dimensions and directly compared against ibuprofen, phenylbutazone (Butazone), and codeine phosphate [1]. The results (Table I, US4381313A) demonstrate: anti-inflammatory activity with a relative potency of 2 vs. ibuprofen = 1 in the Carrageenin Test (Winter et al., 1962) by subcutaneous route; antipyretic activity in the Yeast Test (Teotino et al., 1963) with relative potency of 1–2 (p.o.) vs. ibuprofen = 1; and antitussive activity (Table II) equivalent to codeine phosphate by the oral route (relative potency = 1 for both) [1]. No single comparator compound demonstrated activity across all four dimensions: ibuprofen and phenylbutazone lack antitussive activity entirely, while codeine phosphate showed analgesic potency values of 12–20 (substantially weaker than HH 10 120) and carries opioid receptor-mediated dependence liability [1]. The German priority patent DE2545154A1 independently reproduced these findings in separate Table 2, confirming the multi-target profile [2].

Multi-target pharmacology polypharmacology phenotypic screening cough and inflammation comorbidity

Antitussive Efficacy: Equivalent to Codeine Phosphate Orally, 8-Fold Superior to Butamirate Citrate Intravenously

Table II of US4381313A reports antitussive activity assessed by the Domenjoz method (Arch. Exptl. Path. Pharmakol. 215, 19–24, 1952) in guinea pigs. By the oral route (p.o.), HH 10 120, butamirate citrate, and codeine phosphate all showed equivalent potency with a relative value of 1 [1]. However, by the intravenous route (i.v.), HH 10 120 retained a relative potency of 1, while butamirate citrate scored 8 — indicating that HH 10 120 is approximately 8 times more potent than butamirate when administered parenterally [1]. The German priority patent DE2545154A1 independently corroborates these values in its Table 2: HH 10 120 p.o. = 1, i.v. = 1; Butamirate citrate p.o. = 1, i.v. = 8; Codeine phosphate p.o. = 1 [2]. This intravenous superiority is mechanistically significant, suggesting greater intrinsic activity at the central cough reflex target rather than merely a pharmacokinetic advantage. Notably, HH 10 120 achieves codeine-equivalent antitussive efficacy without opioid receptor engagement, eliminating dependence, respiratory depression, and constipation liabilities associated with codeine-based antitussives.

Antitussive screening cough models non-opioid antitussive sigma receptor pediatric cough research

Acute Toxicity Margin: Approximately 30% Higher LD50 Than Ibuprofen in Standardized Rodent Testing

The DL50 (mittlere Toxizität, average acute toxicity) of HH 10 120 was determined alongside ibuprofen, phenylbutazone, and codeine phosphate using the standardized method of Lichtfield and Wilcoxon (J. Pharmacol. Exptl. Therap. 96, 99–113, 1949) [1]. On the relative toxicity scale employed in Table I of US4381313A, where a higher numerical value indicates lower toxicity (i.e., a higher median lethal dose), HH 10 120 scored 1.3 versus ibuprofen's 1.0 [1]. This corresponds to an approximately 30% higher LD50, indicating a meaningfully wider acute safety margin. This finding is consistent with the independent characterization of the parent acid butibufen, for which US4031243 explicitly states that 'the compounds have a very low degree of toxicity and have essentially no irritating effects on the gastric lining even when used for long periods of treatment and in this respect are much less ulcerogenic than agents now used for these purposes' [2]. The ester prodrug design may further mitigate direct gastric mucosal contact compared to the free carboxylic acid NSAIDs.

Acute toxicity safety margin therapeutic index NSAID tolerability preclinical safety

Structural Differentiation: Ester Prodrug Architecture Combines COX-Inhibitory and CNS-Penetrant Antitussive Pharmacophores Within a Single Hydrolytically Cleavable Molecule

The target compound (C22H37NO3, MW 363.53, LogP ~4.28, density 0.978 g/cm³, boiling point 447°C at 760 mmHg) represents a deliberate molecular hybridization of two validated pharmacophores. The acid component — 2-(4-isobutylphenyl)butyric acid (butibufen, C14H20O2, MW 220.31, LogP ~3.5–3.9) [1] — is a known cyclooxygenase inhibitor: (+)-S-butibufen inhibited thromboxane B2 and prostaglandin E2 generation in calcium ionophore-activated rat peritoneal leukocytes with an IC50 of approximately 1.5 μM, though it was approximately five times less potent as a COX inhibitor than (+)-S-ibuprofen [2]. The basic ester moiety — 2-(diethylamino)ethoxyethanol — is shared with the clinically established antitussives butamirate and oxeladin (butamirate: LogP ~3.39, MW 293.40; oxeladin: LogP ~3.8, MW 335.48) and is recognized as the structural determinant for central cough reflex suppression via sigma-1 receptor agonism and dextromethorphan-binding site affinity in the medulla oblongata [3]. The ester linkage functions as a hydrolytically cleavable prodrug element: butamirate is known to undergo rapid hydrolysis in vivo to 2-phenylbutyric acid and diethylaminoethoxyethanol, with the acid metabolite detectable in plasma within 5–10 minutes of oral administration [4]. By analogy, HH 10 120 is expected to release butibufen (anti-inflammatory metabolite) and diethylaminoethoxyethanol (centrally-active antitussive fragment) upon esterase-mediated cleavage, providing a pharmacokinetic rationale for its dual therapeutic profile.

Prodrug design structure-activity relationship ester hydrolysis CNS penetration molecular hybridization

Optimal Research and Procurement Application Scenarios for 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate Based on Verified Differentiation Evidence


Comorbid Inflammation-Cough Preclinical Models Requiring a Single-Agent Polypharmacology Tool

In respiratory disease models where both airway inflammation and cough hypersensitivity are concurrently present — such as models of acute bronchitis, post-infectious cough, or asthma-COPD overlap — the target compound enables simultaneous modulation of both endpoints without the pharmacokinetic interaction confounds introduced by co-administering an NSAID with an antitussive. The patent-demonstrated anti-inflammatory potency (2× ibuprofen in the Carrageenin Test) and codeine-equivalent oral antitussive efficacy (Table II, US4381313A) provide quantitative justification for single-agent protocols [1]. This scenario is particularly relevant for research groups investigating the emerging concept of neuro-immune interactions in chronic cough, where both peripheral inflammation and central cough sensitization require concurrent pharmacological intervention.

Non-Opioid Antitussive Discovery Programs Requiring a High-Potency Parenteral Reference Compound

For medicinal chemistry programs targeting novel non-opioid antitussives, HH 10 120 provides an 8-fold more potent intravenous reference standard than butamirate citrate (Table II, US4381313A: i.v. relative potency = 1 vs. 8) while avoiding the opioid receptor pharmacology of codeine [1]. This makes it a superior positive control for in vivo cough suppression assays where parenteral administration is required, such as in mechanically ventilated animal models or electrophysiological recording preparations studying the nucleus tractus solitarius cough circuitry. The documented sigma-1 receptor pharmacology of the structurally related oxeladin (Ki = 25 nM) further supports its relevance as a tool for probing sigma receptor-mediated antitussive mechanisms .

Analgesic Drug Discovery Leveraging 6-Fold Visceral Pain Potency Advantage Over Ibuprofen

For programs screening novel analgesics in visceral pain models (e.g., inflammatory bowel disease, interstitial cystitis, or post-operative ileus), HH 10 120 offers a 6-fold potency advantage over ibuprofen in the stretch-spasm writhing assay [1]. This enables lower effective doses, reducing the confounding effects of maximal COX inhibition on experimental readouts, and provides a mechanistically distinct comparator (butyric acid-derived NSAID with central antitussive activity) for target deconvolution studies. The 30% wider acute safety margin (DL50 = 1.3 vs. 1.0 for ibuprofen) additionally supports its use in chronic dosing regimens where cumulative NSAID toxicity is a concern [1].

Ester Prodrug Pharmacokinetic Studies Investigating Hydrolytic Activation and Tissue Distribution

The unique ester prodrug architecture of HH 10 120 — combining a lipophilic NSAID acid (butibufen, LogP ~3.5–3.9) with a basic amino alcohol (diethylaminoethoxyethanol) via a hydrolyzable ester bond — makes it a valuable probe substrate for studying esterase-mediated activation kinetics, tissue-specific hydrolysis, and the pharmacokinetic consequences of prodrug cleavage [2]. Based on the established pharmacokinetic profile of the structurally analogous butamirate (rapid hydrolysis to 2-phenylbutyric acid and diethylaminoethoxyethanol, plasma detection within 5–10 minutes, plasma protein binding ~95%), researchers can design comparative hydrolysis rate studies to quantify how the 4-isobutyl substitution on the phenyl ring alters esterase susceptibility relative to the unsubstituted butamirate scaffold [3]. The higher LogP of HH 10 120 (~4.28 vs. ~3.39 for butamirate) further enables investigation of how lipophilicity modulates CNS penetration and peripheral tissue distribution of phenylalkanoic ester prodrugs.

Quote Request

Request a Quote for 2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.